molecular formula C15H22ClNO2 B11839058 (1S,2R)-2-((R)-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride CAS No. 1346773-54-3

(1S,2R)-2-((R)-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride

Katalognummer: B11839058
CAS-Nummer: 1346773-54-3
Molekulargewicht: 283.79 g/mol
InChI-Schlüssel: PLVIDAXJKGCCHG-UNZLNSEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-(®-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(®-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and ®-1-phenylethylamine.

    Formation of Amide Bond: The carboxylic acid group of cyclohexanecarboxylic acid reacts with the amine group of ®-1-phenylethylamine to form an amide bond. This reaction is usually facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-(®-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-(®-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-(®-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-2-((S)-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride: This is a stereoisomer of the compound with different spatial arrangement of atoms.

    (1S,2R)-2-(®-1-phenylethylamino)cyclopentanecarboxylic acid hydrochloride: This compound has a similar structure but with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

The uniqueness of (1S,2R)-2-(®-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

1346773-54-3

Molekularformel

C15H22ClNO2

Molekulargewicht

283.79 g/mol

IUPAC-Name

(1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15(17)18;/h2-4,7-8,11,13-14,16H,5-6,9-10H2,1H3,(H,17,18);1H/t11-,13+,14-;/m1./s1

InChI-Schlüssel

PLVIDAXJKGCCHG-UNZLNSEESA-N

Isomerische SMILES

C[C@H](C1=CC=CC=C1)N[C@@H]2CCCC[C@@H]2C(=O)O.Cl

Kanonische SMILES

CC(C1=CC=CC=C1)NC2CCCCC2C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.